molecular formula C15H14F4O3 B14861918 cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid

Cat. No.: B14861918
M. Wt: 318.26 g/mol
InChI Key: VDARRLUYYMKFNR-UHFFFAOYSA-N
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Description

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid is a complex organic compound characterized by the presence of fluorine atoms and a cyclohexane ring This compound is notable for its unique chemical structure, which includes a trifluoromethyl group and a fluoro-substituted benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid typically involves multiple steps. One common approach begins with the preparation of 3-fluoro-5-(trifluoromethyl)benzoic acid, which can be synthesized through electrophilic aromatic substitution reactions. This intermediate is then subjected to Friedel-Crafts acylation to introduce the benzoyl group. The final step involves the cyclization of the intermediate product to form the cyclohexane ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluoro or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring with fluoro and trifluoromethyl-substituted benzoyl groups. This structural arrangement imparts distinct chemical properties, such as enhanced lipophilicity and binding affinity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H14F4O3

Molecular Weight

318.26 g/mol

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H14F4O3/c16-10-6-8(5-9(7-10)15(17,18)19)13(20)11-3-1-2-4-12(11)14(21)22/h5-7,11-12H,1-4H2,(H,21,22)

InChI Key

VDARRLUYYMKFNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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